3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide
Description
This compound features a propanamide backbone substituted with a 2-bromophenyl group, a cyclopropylamine, and a thiophen-3-ylmethyl moiety.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c18-16-4-2-1-3-14(16)5-8-17(20)19(15-6-7-15)11-13-9-10-21-12-13/h1-4,9-10,12,15H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJLDAYDAASUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to various physiological effects.
Mode of Action
It’s worth noting that compounds with similar structures have been known to interact with their targets in a variety of ways, such as inhibiting or activating the function of the target, or modulating its activity.
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, leading to changes in cellular function and physiology.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety.
Biological Activity
3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a bromophenyl group, a cyclopropyl moiety, and a thiophenyl component, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Formula : CHBrNOS
- Molecular Weight : 378.3 g/mol
- CAS Number : 1797318-42-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its effects on cellular processes and specific biological systems.
Cellular Effects
-
Enzyme Interactions :
- The compound has been observed to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their effects.
- It may also modulate other enzyme activities, influencing metabolic pathways critical for cell function.
-
Cell Signaling Pathways :
- Studies indicate that the compound can influence cell signaling pathways, affecting gene expression related to cellular metabolism and growth. This modulation can lead to changes in cellular behavior, including apoptosis and proliferation.
Biological Activity in Disease Models
Research has demonstrated the potential of 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide in various disease models:
- Neuroprotective Effects : In rodent models of neurodegenerative diseases, compounds similar in structure have shown neuroprotective properties by reducing neuronal death and improving cognitive functions. This suggests that this compound may also exhibit similar neuroprotective effects through mechanisms involving the modulation of neuroinflammatory responses .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells, suggesting that this compound could also be evaluated for potential anticancer activity .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of compounds related to 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H18BrNOS
- Molecular Weight : 364.3 g/mol
- CAS Number : 1797295-93-2
The compound features a bromophenyl group, a cyclopropyl moiety, and a thiophenyl component, contributing to its unique pharmacological properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Enzyme Interactions
Research indicates that 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their therapeutic effects.
Cell Signaling Pathways
The compound has been shown to influence cell signaling pathways that regulate gene expression related to cellular metabolism and growth. This modulation can lead to significant changes in cellular behavior, including apoptosis and proliferation.
Applications in Drug Development
Given its interactions with biological targets, this compound is being studied for its potential as an inhibitor in various therapeutic contexts:
- Anticancer Research : The ability of the compound to modulate enzyme activity and cell signaling pathways makes it a candidate for anticancer drug development. Its effects on apoptosis could be particularly relevant in targeting cancer cells .
- Infectious Diseases : The structural characteristics of 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide suggest potential applications in developing inhibitors for pathogens such as Mycobacterium tuberculosis. Similar compounds have been explored for their efficacy against bacterial infections .
- Neurological Disorders : The modulation of neurotransmitter systems through enzyme inhibition may also position this compound as a candidate for treating neurological disorders, although specific studies are still needed to confirm these effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds similar to 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide:
These findings underscore the importance of further research into the specific mechanisms by which this compound operates and its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
Table 1: Key Substituents and Their Implications
Pharmacological Activities
- GLUT4 Binding Analogs: Compounds like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide () exhibit binding to GLUT4, a glucose transporter.
- Carbonic Anhydrase Inhibition : Sulfonamide-containing propanamides (e.g., ) show enzyme inhibitory activity. The absence of sulfonamide in the target compound suggests divergent mechanisms, though the bromine atom might facilitate hydrophobic interactions with enzyme pockets .
Physicochemical Properties
- Lipophilicity : The cyclopropyl and thiophen-3-ylmethyl groups in the target compound likely increase lipophilicity compared to hydroxylated analogs (e.g., 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide) .
- Solubility : Chloro or nitro substituents () reduce aqueous solubility, whereas the bromine in the target compound may balance hydrophobicity and halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
